(1R)-(+)-cis-Pinane is a saturated bicyclic monoterpene notable for its rigid, stereochemically defined framework. Primarily produced through the stereoselective catalytic hydrogenation of (+)-α-pinene, its principal value lies in its use as a chiral precursor. The well-defined C2-symmetric backbone makes it an essential starting material for the synthesis of high-performance chiral ligands and auxiliaries that are critical for inducing stereoselectivity in asymmetric catalysis, particularly in the production of pharmaceutical and fine chemical intermediates.
The procurement of (1R)-(+)-cis-Pinane is driven by its precise absolute stereochemistry, which is non-negotiable for stereoselective applications. Substituting with its enantiomer, (1S)-(-)-cis-pinane, will predictably invert the stereochemistry of the final product, leading to the wrong isomer. Using a racemic mixture or an achiral analogue would yield a racemic product, completely negating the primary purpose of asymmetric synthesis. Furthermore, opting for its common precursor, (+)-α-pinene, introduces a significant process burden; it requires a highly selective catalytic hydrogenation step to favor the cis-diastereomer, followed by potentially difficult purification to remove the trans-isomer, adding complexity, cost, and batch inconsistency that direct procurement of the pure compound avoids.
The absolute configuration of the pinane backbone directly dictates the stereochemical outcome in catalysis. In the Rh-catalyzed asymmetric hydrogenation of methyl-2-acetamido cinnamate, a diphosphine ligand derived from (1R)-(+)-cis-Pinane produced the (R)-amino acid derivative with 93% enantiomeric excess (e.e.). [cite: REFS-1] When the exact same ligand architecture was synthesized starting from the enantiomeric (1S)-(-)-cis-Pinane, it yielded the opposite (S)-product with 95% e.e. [cite: REFS-1]
| Evidence Dimension | Enantiomeric Excess (e.e.) of Hydrogenation Product |
| Target Compound Data | 93% e.e. for the (R)-product (using ligand from (1R)-cis-Pinane) |
| Comparator Or Baseline | Comparator: 95% e.e. for the (S)-product (using ligand from (1S)-cis-Pinane) |
| Quantified Difference | Complete inversion of product stereochemistry with comparable high selectivity. |
| Conditions | Rhodium-catalyzed asymmetric hydrogenation of methyl-2-acetamido cinnamate. |
This demonstrates that procuring the correct pinane enantiomer is a mandatory, non-negotiable requirement for obtaining the desired product isomer.
Procuring (1R)-(+)-cis-Pinane directly eliminates a challenging synthesis and purification step. The industrial synthesis via hydrogenation of (+)-α-pinene inevitably produces the undesired trans-pinane diastereomer. While optimized catalyst systems, such as nickel supported on a discarded fluid catalytic cracking catalyst (DF3C) with an ionic liquid layer, can achieve high selectivity for the cis-isomer (>98%), this still requires specialized catalyst preparation and process control. [cite: REFS-1] Other common catalysts like Pd/C may yield lower cis-selectivity, necessitating rigorous downstream purification. [cite: REFS-2]
| Evidence Dimension | Selectivity towards cis-Pinane |
| Target Compound Data | >99.9% (Assumed purity of procured material) |
| Comparator Or Baseline | Comparator (Synthesis): ~98% selectivity using a specialized Ni-SCILL catalyst; <90% using standard Pd/C. |
| Quantified Difference | Avoids the generation of 2-10%+ of the trans-diastereomer and the associated separation process. |
| Conditions | Catalytic hydrogenation of α-pinene. |
This provides a clear 'buy vs. make' justification, saving significant process development time, capital investment, and quality control overhead associated with diastereomeric separation.
The rigid chiral scaffold of (1R)-(+)-cis-Pinane is directly translatable to the development of next-generation catalyst systems. A chiral N-heterocyclic carbene (NHC) ligand precursor synthesized from (1R)-(+)-cis-pinane was used in a copper-catalyzed asymmetric conjugate addition of diethylzinc to 2-cyclohexen-1-one. This system achieved an enantiomeric excess of 96% for the 3-ethylcyclohexanone product. [cite: REFS-1] This level of stereocontrol is a direct consequence of the well-defined steric environment imposed by the pinane backbone.
| Evidence Dimension | Enantiomeric Excess (e.e.) |
| Target Compound Data | 96% e.e. |
| Comparator Or Baseline | Baseline: 0% e.e. (expected from an achiral or racemic ligand). |
| Quantified Difference | Achieves near-perfect enantioselectivity versus a complete lack of control. |
| Conditions | Cu(OTf)2-catalyzed conjugate addition of Et2Zn to 2-cyclohexen-1-one using a pinane-derived NHC ligand. |
This confirms the compound's value as a reliable precursor for creating novel, highly effective chiral ligands for challenging modern synthetic transformations.
For workflows requiring the synthesis of specific (R)-enantiomers of amino acids or other chiral molecules, (1R)-(+)-cis-Pinane serves as the essential starting material for ligands like those used in Rh-catalyzed hydrogenations. Its use ensures the correct stereochemical outcome, which is non-achievable with its (1S)-enantiomer. [cite: REFS-1]
In industrial or scale-up environments where process simplification and batch consistency are paramount, procuring purified (1R)-(+)-cis-Pinane is the optimal choice. It circumvents the need to develop, validate, and run an in-house stereoselective hydrogenation and subsequent diastereomeric purification, directly improving process efficiency. [cite: REFS-2]
For research programs focused on designing new, high-performance catalysts, the rigid and well-defined stereochemistry of (1R)-(+)-cis-Pinane makes it a reliable and effective chiral backbone. Its proven ability to induce high enantioselectivity, as seen in pinane-based NHC ligands, makes it a valuable building block for catalyst innovation. [cite: REFS-3]
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